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Amantadine vs. Placebo: Effect on DRS Scores in TBI

Study /
Analysis

Population &
Intervention

Key Finding on DRS Clinical Interpretation

Giacino et al.
(2012) [1]

184 patients in a
vegetative or

minimally conscious
state 4-16 weeks
post-TBI. Amantadine
vs. Placebo for 4
weeks.

Faster recovery with
amantadine during 4-week

treatment (difference in slope:
0.24 points/week; P=0.007).

No significant difference in
overall improvement at 6

weeks (2 weeks post-
treatment) [1].

Amantadine accelerates
the rate of functional
recovery during active
treatment, but the ultimate
degree of recovery at 6
weeks was similar to

placebo.

Updated
Meta-
Analysis
(2024) [2] [3]

6 RCTs with 426
patients. Pooled

analysis of DRS
scores.

No significant overall
difference in DRS between

groups (MD -0.50; 95% CI
-4.17–3.17; p = 0.789) [2] [3].

The benefit of amantadine
on DRS may be specific to

the timing of the
assessment and duration
of treatment.

Subgroup
Analysis

Subgroup analysis

based on follow-up
time.

At 6 weeks, a significant

benefit for amantadine was
found. At 3-4 weeks, no

Confirms that the

therapeutic effect on
function becomes more
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Study /
Analysis

Population &
Intervention

Key Finding on DRS Clinical Interpretation

(2024 Meta-
Analysis) [3]

significant difference was
observed [3].

apparent with a longer
treatment duration.

Other
Systematic
Review [4]

3 RCTs with 281
patients with

moderate to severe
TBI.

Concluded there is high-
certainty evidence that

amantadine may have a
beneficial effect on
functional outcome (primarily
measured by DRS) [4].

Supports the use of
amantadine for functional

improvement in the
moderate to severe TBI

population.

Detailed Experimental Protocols from Key Studies

To critically appraise the existing evidence and design future trials, understanding the methodology of

pivotal studies is essential.

Landmark RCT: Giacino et al. (2012)

This study provides the strongest evidence for amantadine's effect on the rate of recovery [1].

Objective: To determine whether amantadine improves the rate of functional recovery in patients with

prolonged disorders of consciousness after TBI.
Population: 184 patients, 4 to 16 weeks post-severe TBI, in a vegetative or minimally conscious

state.
Intervention & Control:

Intervention Group: Received amantadine hydrochloride (200 mg to 400 mg daily).
Control Group: Received a matched placebo.

Study Design: Double-blind, placebo-controlled, randomized trial with a 4-week treatment period
followed by a 2-week washout period.

Primary Outcome: The rate of functional recovery on the DRS over the 4 weeks of treatment.
Key Methodology:

Randomization: Patients were randomly assigned to the two groups.
Blinding: Both participants and investigators were blinded to treatment allocation.

Assessment: DRS scores were assessed at baseline and then weekly.
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Analysis: The primary analysis used mixed-effects regression models to compare the rate of

recovery (slope) between the two groups over time.

Recent Meta-Analysis (2024)

This analysis provides an updated synthesis of all available RCT evidence [2] [3].

Objective: To perform an updated meta-analysis of RCTs evaluating the effects of amantadine in TBI
patients.

Data Sources: Cochrane, Embase, and PubMed databases were searched for trials published up to
March 24, 2024.

Study Selection: Included RCTs comparing amantadine versus placebo in TBI patients, reporting
outcomes of interest (GCS, DRS, MMSE, etc.).

Included Studies: 6 RCTs with a total of 426 patients were included in the quantitative analysis.
Statistical Analysis: Data were pooled using a random-effects model. Mean differences (MD) with

95% confidence intervals (CI) were calculated for continuous outcomes like the DRS. Heterogeneity
was assessed using the I² statistic.

Mechanism of Action: Amantadine in TBI
Pathophysiology

The therapeutic effect of amantadine in TBI is attributed to its multiple mechanisms of action, which target

various pathophysiological pathways across different phases of brain injury. The following diagram

illustrates these pathways and amantadine's proposed sites of action.
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This diagram shows how amantadine's multi-target mechanism counteracts secondary brain injury [5]:

NMDA Receptor Antagonism: Reduces excitotoxicity and calcium-mediated cell death.
Dopaminergic Modulation: Supports wakefulness, attention, and motor function, which are crucial

for functional recovery.
Potential Neuroprotective Effects: May indirectly reduce oxidative stress and inflammation.
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Conclusion for Research and Development

In summary, the body of evidence supports that amantadine has a specific role in the management of

moderate to severe TBI:

Primary Benefit: The most consistent finding is the acceleration of functional recovery during

active treatment, as robustly demonstrated by the improved DRS slope in the Giacino et al. trial [1].
Clinical Implication: This can lead to significantly reduced disability over a shorter period, which is a

highly valuable outcome for patients and healthcare systems.
Research Gaps: Future research should focus on optimizing the timing and duration of therapy,

exploring effects in milder TBI cases, and investigating potential synergistic effects with other
neuroprotective or rehabilitative strategies [5] [4].
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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